molecular formula C8H13NO4 B14371286 N-(2-Oxopropanoyl)-L-valine CAS No. 90088-56-5

N-(2-Oxopropanoyl)-L-valine

Cat. No.: B14371286
CAS No.: 90088-56-5
M. Wt: 187.19 g/mol
InChI Key: FTQUAYQUFJDVJX-LURJTMIESA-N
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Description

N-(2-Oxopropanoyl)-L-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 2-oxopropanoyl group attached to the amino acid L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxopropanoyl)-L-valine typically involves the reaction of L-valine with 2-oxopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxopropanoyl)-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(2-Oxopropanoyl)-L-valine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease models.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism by which N-(2-Oxopropanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxopropanoyl)-L-leucine
  • N-(2-Oxopropanoyl)-L-isoleucine
  • N-(2-Oxopropanoyl)-L-alanine

Uniqueness

N-(2-Oxopropanoyl)-L-valine is unique due to its specific structure and the presence of the L-valine moietyIts specific interactions with enzymes and proteins make it a valuable compound for research in various scientific fields .

Properties

CAS No.

90088-56-5

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-oxopropanoylamino)butanoic acid

InChI

InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13)/t6-/m0/s1

InChI Key

FTQUAYQUFJDVJX-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(=O)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=O)C

Origin of Product

United States

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